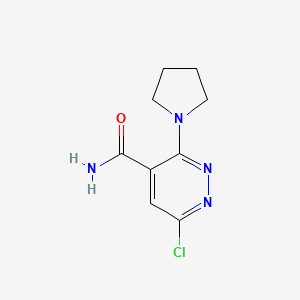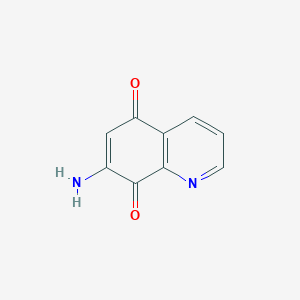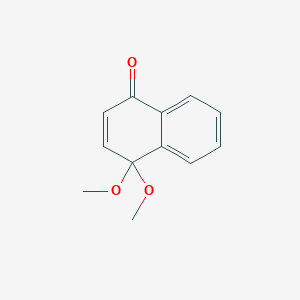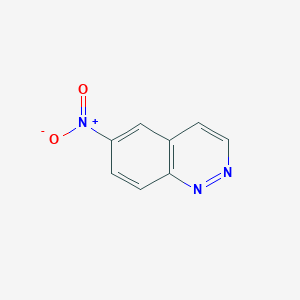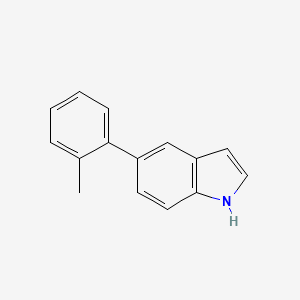
5-(2-Methylphenyl)-1H-indole
描述
5-(2-Methylphenyl)-1H-indole: is an organic compound belonging to the indole family, characterized by the presence of a 2-methylphenyl group attached to the 5-position of the indole ring. Indoles are a significant class of heterocyclic compounds found in various natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(2-Methylphenyl)-1H-indole typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, 2-methylphenylhydrazine and an appropriate ketone are used.
Palladium-Catalyzed Cross-Coupling: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methylphenyl is coupled with a halogenated indole.
Industrial Production Methods:
Industrial production of this compound may involve large-scale Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions:
Oxidation: 5-(2-Methylphenyl)-1H-indole can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding indole-2-carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of 5-(2-Methylphenyl)-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: 5-(2-Methylphenyl)-1H-indoline.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
Chemistry:
5-(2-Methylphenyl)-1H-indole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology:
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine:
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry:
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications, including materials science and polymer chemistry.
作用机制
The mechanism of action of 5-(2-Methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
相似化合物的比较
Indole: The parent compound of the indole family, lacking the 2-methylphenyl group.
2-Methylindole: Similar to 5-(2-Methylphenyl)-1H-indole but with a methyl group at the 2-position of the indole ring.
5-Phenylindole: Similar structure but with a phenyl group instead of a 2-methylphenyl group at the 5-position.
Uniqueness:
This compound is unique due to the presence of the 2-methylphenyl group at the 5-position of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and applications. Its unique structure allows for specific interactions with molecular targets, leading to potential therapeutic and industrial applications.
属性
IUPAC Name |
5-(2-methylphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-4-2-3-5-14(11)12-6-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJWDCYMGQMCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602480 | |
| Record name | 5-(2-Methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646534-33-0 | |
| Record name | 5-(2-Methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


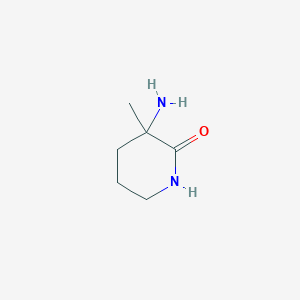
![5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid](/img/structure/B3355963.png)
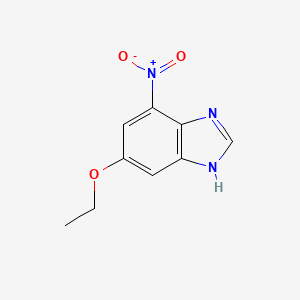
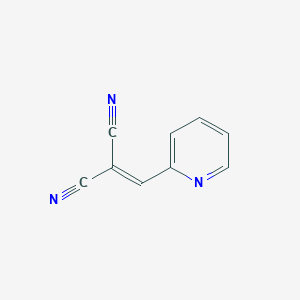
![1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B3355988.png)
![1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE](/img/structure/B3355991.png)
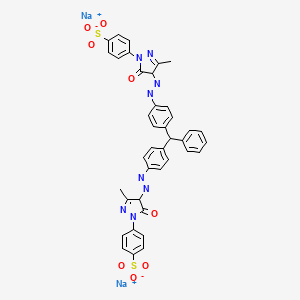
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one](/img/structure/B3355999.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B3356001.png)
![N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide](/img/structure/B3356010.png)
